molecular formula C4H9NO B14258263 3-(Methylideneamino)propan-1-OL CAS No. 374074-25-6

3-(Methylideneamino)propan-1-OL

Cat. No.: B14258263
CAS No.: 374074-25-6
M. Wt: 87.12 g/mol
InChI Key: GWRJGQPCJOVHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylideneamino)propan-1-OL is an organic compound with the molecular formula C4H9NO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylideneamino)propan-1-OL typically involves the reaction of propanal with methylamine under controlled conditions. The reaction proceeds via a condensation mechanism, where the aldehyde group of propanal reacts with the amino group of methylamine to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The catalyst typically used is a metal oxide, which facilitates the condensation reaction and improves the yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylideneamino)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The compound can be reduced to form 3-(Methylamino)propan-1-OL.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Propanal or propanoic acid.

    Reduction: 3-(Methylamino)propan-1-OL.

    Substitution: Various N-substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Methylideneamino)propan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Methylideneamino)propan-1-OL involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical pathways. It can also form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: Similar structure but lacks the methylidene group.

    3-(Methylamino)propan-1-OL: Similar structure but has a methyl group instead of a methylidene group.

Uniqueness

3-(Methylideneamino)propan-1-OL is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

CAS No.

374074-25-6

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

3-(methylideneamino)propan-1-ol

InChI

InChI=1S/C4H9NO/c1-5-3-2-4-6/h6H,1-4H2

InChI Key

GWRJGQPCJOVHDP-UHFFFAOYSA-N

Canonical SMILES

C=NCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.